9H-Carbazole, 9-acetyl-3-methyl-
Description
Significance of Carbazole (B46965) Scaffolds in Advanced Chemical Sciences
The carbazole scaffold, a tricyclic aromatic heterocycle, is a privileged structure in the chemical sciences. uobaghdad.edu.iqlabsolu.ca It consists of two benzene (B151609) rings fused to a central nitrogen-containing five-membered pyrrole (B145914) ring. wikipedia.org This unique electronic and structural arrangement imparts a range of valuable properties. Carbazole derivatives are known for their significant biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. labsolu.ca In the realm of materials science, the carbazole framework is integral to the development of organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent probes, owing to its excellent charge-transporting capabilities and photophysical properties. wikipedia.orgontosight.ai Its rigid, planar structure also makes it an ideal building block in supramolecular chemistry for creating synthetic receptors.
Overview of Strategic Functionalization in Carbazole Chemistry
The versatility of the carbazole scaffold stems from the numerous ways it can be chemically modified. Strategic functionalization allows chemists to fine-tune the molecule's properties for specific applications. Key positions on the carbazole ring, including the nitrogen atom (N-9) and various carbon atoms (C-1, C-2, C-3, C-4, etc.), can be targeted. mdpi.com
Common functionalization strategies include:
N-Substitution: The nitrogen atom is readily alkylated, acylated, or arylated. N-acetylation, for instance, involves introducing an acetyl group, which can influence the compound's electronic nature and solubility. nih.govchemeo.com
C-H Activation/Functionalization: Modern catalytic methods, often employing transition metals like palladium, enable the direct attachment of functional groups (alkyl, aryl, acyl) to the carbon atoms of the benzene rings, offering a highly efficient way to build complexity. uobaghdad.edu.iqresearchgate.net
Electrophilic Substitution: Reactions such as Friedel-Crafts acylation can introduce ketone functionalities at specific carbon positions, which can then serve as handles for further derivatization. uobaghdad.edu.iqresearchgate.net
Cyclization and Annulation Reactions: These methods are used to construct the carbazole core itself from simpler precursors or to build additional rings onto the existing framework. researchgate.net
These strategies provide a powerful toolkit for creating a diverse library of carbazole derivatives with tailored electronic, optical, and biological profiles.
Research Contextualization of 9H-Carbazole, 9-acetyl-3-methyl- within Carbazole Derivatives
The specific compound of interest, 9H-Carbazole, 9-acetyl-3-methyl- , features two key functional groups: an acetyl group at the N-9 position and a methyl group at the C-3 position. This places it within a well-studied but distinct class of carbazole derivatives.
The N-acetyl group is an electron-withdrawing group. Its presence on the carbazole nitrogen significantly alters the electronic properties of the heterocyclic system compared to the parent 9H-carbazole. This modification can impact the molecule's fluorescence, charge-transport characteristics, and reactivity.
The C-3 methyl group is a weak electron-donating group. Its position on the carbazole ring can influence the molecule's solubility and steric profile, and subtly modify the electronic landscape of the aromatic system.
This compound is an isomer of the more commonly cited 3-acetyl-9-methylcarbazole (B75060) (CAS 1484-05-5), where the positions of the acetyl and methyl groups are reversed. nih.gov The different placement of the electron-withdrawing acetyl group (on the nitrogen versus on the aromatic ring) would lead to distinct chemical and physical properties between these two isomers.
While extensive research specifically on 9H-Carbazole, 9-acetyl-3-methyl- is not widely documented in public literature, its structure suggests it would be a valuable intermediate or target molecule in several research areas.
Scope and Objectives of Academic Inquiry into 9H-Carbazole, 9-acetyl-3-methyl-
Academic investigation into a specific molecule like 9H-Carbazole, 9-acetyl-3-methyl- would typically follow a structured path encompassing its synthesis, characterization, and exploration of potential utility.
Synthesis: A primary objective would be to establish an efficient synthetic route. A logical approach would start with 3-methyl-9H-carbazole, which would then undergo N-acetylation. This reaction is commonly achieved using reagents like acetyl chloride or acetic anhydride (B1165640), often in the presence of a base. mdpi.com
Characterization: Once synthesized, the compound would be rigorously characterized to confirm its structure and purity. Standard analytical techniques would include:
NMR Spectroscopy (¹H and ¹³C): To elucidate the precise arrangement of protons and carbons, confirming the positions of the methyl and acetyl groups.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern, corroborating the chemical formula. massbank.eu
Infrared (IR) Spectroscopy: To identify characteristic vibrations of the functional groups, such as the carbonyl (C=O) stretch of the acetyl group.
Exploration of Properties and Applications: With the compound in hand, research would focus on its potential uses. Given the known applications of carbazoles, academic inquiry would likely explore its role as:
A synthetic intermediate for building more complex molecules, particularly for pharmaceutical or materials science applications. uobaghdad.edu.iqontosight.ai
A candidate for organic electronic materials , investigating its photophysical properties (absorption, fluorescence) for potential use in devices like OLEDs. chembk.com
A potential biologically active agent , screening it for activities such as anticancer or antimicrobial effects, which are common among carbazole derivatives.
Detailed Research Findings
Table 1: Physicochemical Properties of 3-acetyl-9-methylcarbazole (Isomer)
| Property | Value |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| CAS Number | 1484-05-5 |
| IUPAC Name | 1-(9-methylcarbazol-3-yl)ethanone |
| XLogP3-AA (Hydrophobicity) | 3.3 |
| Data sourced from PubChem CID 274869. nih.gov |
Table 2: Predicted Physicochemical Properties for N-acetyl-carbazole
| Property | Value |
| Molecular Formula | C₁₄H₁₁NO |
| Molecular Weight | 209.24 g/mol |
| CAS Number | 574-39-0 |
| logP (Octanol/Water Partition Coeff.) | 3.455 |
| Melting Point | 77-79 °C |
| Data sourced from Cheméo chemeo.com and ChemBK. chembk.com |
These tables illustrate the fundamental data points that are crucial for the scientific record of a chemical compound. The objective for 9H-Carbazole, 9-acetyl-3-methyl- would be to establish such a dataset through experimental synthesis and analysis.
Structure
3D Structure
Properties
CAS No. |
33634-03-6 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(3-methylcarbazol-9-yl)ethanone |
InChI |
InChI=1S/C15H13NO/c1-10-7-8-15-13(9-10)12-5-3-4-6-14(12)16(15)11(2)17/h3-9H,1-2H3 |
InChI Key |
XAYIVNWBCRKOSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations for 9h Carbazole, 9 Acetyl 3 Methyl
Precursor Synthesis and Convergent/Divergent Synthetic Pathways for Carbazole (B46965) Core Derivatization
The synthesis of the core 3-methylcarbazole or a suitable precursor is the foundational step. Classical methods for constructing the carbazole framework include the Borsche–Drechsel cyclization, the Graebe–Ullmann reaction, and the Bucherer carbazole synthesis. More contemporary approaches often rely on transition metal-catalyzed cross-coupling reactions to form the key biaryl bond followed by cyclization.
Convergent strategies involve the synthesis of two key fragments that are then joined to form the carbazole ring system. For instance, a suitably substituted aniline (B41778) and a halobenzene derivative can be coupled and then cyclized. A divergent approach, on the other hand, starts with a common carbazole precursor which is then functionalized in various ways. nih.gov An example of a divergent cascade reaction involves the reaction of donor-acceptor cyclopropanes with indolecarboxaldehydes to afford functionalized dihydrocarbazoles and ultimately the fully aromatic carbazole scaffolds. nih.gov
A diversity-oriented convergent approach has been demonstrated for the synthesis of various bioactive carbazole alkaloids, starting from readily available materials like Boc-protected 3-formylindole and dimethyl maleate. nih.gov This highlights the power of designing synthetic routes that allow for the introduction of various substituents at different stages.
| Synthetic Strategy | Description | Key Reactions | Reference |
| Convergent Synthesis | Assembly of the carbazole core from two or more pre-functionalized fragments. | Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Cadogan cyclization. | nih.gov |
| Divergent Synthesis | Modification of a common carbazole precursor to generate a library of derivatives. | Halogenation, nitration, Friedel-Crafts acylation, subsequent cross-coupling reactions. | nih.gov |
| Cascade Reactions | A series of intramolecular reactions initiated by a single event to rapidly build molecular complexity. | Alkylation/olefination cascade of indolecarboxaldehydes and donor-acceptor cyclopropanes. | nih.gov |
Targeted Introduction of Acetyl and Methyl Functionalities
N-acetylation of carbazoles is a common transformation. Traditional methods often employ acyl chlorides or anhydrides in the presence of a base. nih.gov For instance, the reaction of 9H-carbazole with acetyl chloride can proceed in the presence of a base like pyridine (B92270) or triethylamine.
More recent and milder methods have been developed. A metal-free approach using trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid (H3PO4) has been shown to facilitate the direct N-acylation of carbazoles at room temperature. rsc.org This method avoids the use of expensive catalysts and harsh conditions. Another chemoselective method utilizes thioesters as a stable acyl source for the N-acylation of indoles and carbazoles. nih.gov
Mechanistically, the N-acetylation of carbazole involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acetylating agent. The acidity of the N-H proton in carbazole (pKa ≈ 17) makes it susceptible to deprotonation by a base, generating the carbazolyl anion, which is a potent nucleophile. In acid-catalyzed methods, the acetylating agent is activated, making it more electrophilic.
| N-Acetylation Method | Reagents | Conditions | Advantages | Reference |
| Classical Acylation | Acetyl chloride, Pyridine | Room temperature or gentle heating | Readily available reagents | nih.gov |
| TFAA/H3PO4 Mediated | Trifluoroacetic anhydride, Phosphoric acid | Room temperature | Metal-free, mild conditions | rsc.org |
| Thioester Acylation | S-methyl benzothioate, Base | - | High chemoselectivity, stable acyl source | nih.gov |
| Biosynthesis | N-acetyltransferase | Enzymatic conditions | High specificity, environmentally benign | acs.org |
Introducing a methyl group regioselectively at the C3 position of the carbazole nucleus is a more challenging task due to the presence of multiple reactive C-H bonds. The electronic properties of the carbazole ring favor electrophilic substitution at the 3, 6, 1, and 8 positions.
Friedel-Crafts alkylation using a methylating agent like methyl iodide in the presence of a Lewis acid (e.g., AlCl3) can be employed. However, this method often suffers from a lack of regioselectivity and the potential for polyalkylation.
To achieve high regioselectivity, directing group strategies are often necessary. If the N-position is substituted with a removable directing group, this can guide the methylation to a specific position. Alternatively, starting with a precursor that already contains a substituent at a specific position can influence the regiochemistry of subsequent reactions. For instance, starting with a 3-amino-9H-carbazole allows for diazotization and subsequent Sandmeyer-type reactions to introduce a methyl group, although this is a multi-step process.
Modern transition metal-catalyzed C-H activation provides a more direct route for C-methylation. researchgate.net While many methods focus on C1 or C2 functionalization, specific ligand and catalyst combinations can be tailored to achieve C3 selectivity.
Transition Metal-Catalyzed C-H Functionalization in Carbazole Synthesis
Transition metal-catalyzed C-H functionalization has become a powerful tool for the direct introduction of functional groups onto the carbazole skeleton, offering high efficiency and regioselectivity. nih.govnih.govresearchgate.net
Palladium catalysis is widely used for C-H activation and functionalization of carbazoles. chim.itrsc.orgnih.gov These reactions often proceed through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. The regioselectivity is typically controlled by a directing group on the carbazole nitrogen.
For the synthesis of N-aryl carbazoles, a palladium-catalyzed C-H bond activation/C-N bond formation cascade has been developed. rsc.orgnih.gov In the context of synthesizing 9-acetyl-3-methyl-9H-carbazole, a palladium-catalyzed C-H methylation could be envisioned. For instance, a pre-acetylated carbazole could be subjected to a directed C-H methylation. Alternatively, a 3-methylcarbazole could be synthesized via a palladium-catalyzed method and then acetylated. A palladium-catalyzed synthesis of carbazoles via tandem C-H functionalization and C-N bond formation has been reported, which could be adapted for the synthesis of substituted carbazoles. nih.govacs.org Theoretical studies have provided insights into the mechanism of palladium-catalyzed site-selective C-H functionalization of carbazoles, highlighting the role of transient directing groups like norbornene in achieving C1 selectivity. rsc.org
| Catalyst System | Directing Group | Functionalization | Key Features | Reference |
| Pd(OAc)2 / Ligand | Pyridyl, Pyrimidyl | Arylation, Alkylation | High regioselectivity for C1 or C8 | researchgate.net |
| Pd(II) / Norbornene | Transient | Alkylation, Acylation | Direct functionalization of NH-carbazoles at C1 | rsc.org |
| Palladacycle P1 | - | Amination | Highly active for amination of aryl chlorides | acs.org |
Rhodium catalysts have also emerged as powerful tools for the C-H functionalization of carbazoles. chim.itresearchgate.net Rhodium(III)-catalyzed reactions, in particular, have been shown to be effective for the alkylation, alkenylation, and annulation of carbazoles. rsc.orgnih.govacs.org
Similar to palladium catalysis, directing groups are often employed to control the regioselectivity of rhodium-catalyzed reactions. For example, a pyridyl directing group on the carbazole nitrogen can direct C-H activation to the C8 position. The choice of the rhodium precursor, ligand, and oxidant is crucial for achieving the desired transformation. While many reported rhodium-catalyzed functionalizations of carbazoles target the C1 or C2 positions, the development of new ligand systems could potentially enable selective functionalization at the C3 position. chim.it For instance, Rh(I)-catalyzed C-H alkylation of a phosphine-containing carbazole ligand has been shown to occur exclusively at the C1 position. researchgate.net
| Catalyst System | Directing Group | Functionalization | Key Features | Reference |
| [RhCp*Cl2]2 / AgSbF6 | Carbonyl | Alkylation | Site-selective C1-alkylation | chim.it |
| Rh(III) / O2 | Pyridyl | Acylation | Regioselective C8 acylation | researchgate.net |
| Rh2(OCOC3F7)4 | - | Cyclization of biaryl azides | Synthesis of carbazole core | organic-chemistry.org |
Cyclization Reactions for Carbazole Skeleton Construction
Cyclization reactions are fundamental to the synthesis of the carbazole framework. Modern organic synthesis has produced several elegant methods that utilize reactive intermediates and metal catalysis to achieve this tricyclic aromatic system.
Allene-Based Methodologies
The use of allenes represents a potent and modern strategy for synthesizing the carbazole skeleton. chim.itbohrium.com This approach often involves transition metal-catalyzed reactions that proceed under mild conditions and in short reaction sequences. chim.it Gold and platinum complexes are particularly effective in catalyzing the carbocyclization of indole-tethered allenes. chim.itnih.gov
In a typical gold-catalyzed reaction, an indole-tethered allenol undergoes carbocyclization to exclusively yield the carbazole structure. chim.it The mechanism is believed to proceed through a metal carbene intermediate, which then undergoes a highly selective 1,2-hydrogen migration to afford the final carbazole product. nih.gov This method is versatile, allowing for the introduction of various substituents on the carbazole ring by starting with appropriately substituted indoles and allenes. nih.gov For the synthesis of a 3-methylcarbazole core, the starting indole (B1671886) would need to possess a methyl group at the C5 or C6 position, which would ultimately become the C3 position of the carbazole.
Table 1: Key Features of Allene-Based Carbazole Synthesis
| Catalyst Type | Key Intermediate | Advantages | Reference |
|---|---|---|---|
| Gold (I) / Platinum (II) | Metal Carbene | Mild conditions, high selectivity, short reaction sequences. | chim.itnih.gov |
Indole-Tethered Allene (B1206475) Cycloadditions
A prominent subset of allene-based methods involves the transition metal-catalyzed cyclization of allenes tethered to an indole ring. chim.it These reactions provide a direct and efficient route to the carbazole skeleton. bohrium.com Gold and platinum are the most commonly used metals for these transformations. chim.itnih.gov For instance, PtCl2 effectively catalyzes the room temperature cyclization of 1-(indol-2-yl)-2,3-allenols to furnish carbazoles in high yields. nih.gov
Isotopic labeling studies have confirmed that these reactions proceed via a metal carbene intermediate, followed by a selective 1,2-hydrogen migration to form the aromatic carbazole ring system. nih.gov The versatility of this method allows for the synthesis of diversely substituted carbazoles by choosing appropriately functionalized indole and allene starting materials. nih.gov
Intermolecular cycloadditions between allenamides and indoles have also been developed, expanding the toolbox for creating the carbazole system. chim.it Furthermore, tandem methodologies, such as a platinum-catalyzed carbocyclization followed by the addition of a nucleophile, enable the synthesis of highly functionalized tetrahydrocarbazoles. chim.it
Intramolecular Oxidative Cyclization Routes
Intramolecular oxidative cyclization offers another powerful strategy for constructing the carbazole nucleus. These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon bond through an oxidative process, often mediated by a metal catalyst. For example, palladium acetate (B1210297) can catalyze the intramolecular cyclization of diarylamines, involving the selective functionalization of an aromatic C-H bond to form the C-N bond of the carbazole pyrrole (B145914) ring. nih.gov
Another approach involves the iodine-catalyzed [4+2] annulation of β-formyl ketones with indoles, which proceeds regioselectively to yield diphenyl-substituted carbazoles under mild conditions. acs.org While not a direct oxidative C-H cyclization, this method relies on an oxidative aromatization step to furnish the final carbazole product. Similarly, palladium iodide has been used to catalyze oxidative cyclization sequences, although examples are more common for sulfur-containing heterocycles like benzothiophenes. nih.gov The principles of such oxidative couplings, however, are broadly applicable across different heterocyclic systems.
Lewis Acid-Mediated Synthetic Approaches and Domino Reactions
Lewis acids play a crucial role in modern organic synthesis, enabling a wide array of transformations for constructing complex molecules like carbazoles. nih.gov They can act as potent catalysts for cascade or domino reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. nih.govresearchgate.net
Friedel–Crafts Arylation and Electrocyclization Strategies
The Friedel–Crafts reaction, a classic method for C-C bond formation on aromatic rings, has been adapted for carbazole synthesis. ijpcbs.comwikipedia.org In this context, an intramolecular Friedel–Crafts-type reaction is often a key step. The process can be initiated by the formation of a diarylamine intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form the carbazole ring.
Modern variations employ Lewis acids to mediate a cascade process involving Friedel–Crafts arylation followed by electrocyclization. nih.govresearchgate.net For instance, a Lewis acid can activate an appropriate substrate, leading to an intramolecular electrophilic aromatic substitution (the Friedel-Crafts part) to form a dihydrocarbazole intermediate, which then undergoes an oxidative aromatization or electrocyclization to yield the carbazole product. nih.gov The synthesis of 3-acetyl-6-(o-methyl benzoyl)-N-ethylcarbazole has been achieved through successive o-methyl benzoylation and acetylation of N-ethylcarbazole in a one-pot reaction, demonstrating the utility of Friedel-Crafts acylation in functionalizing the carbazole skeleton. researchgate.net The initial acylation of N-ethylcarbazole is a Friedel-Crafts reaction, and to obtain the target molecule of this article, a similar acylation of 3-methylcarbazole could be envisioned.
Table 2: Lewis Acids in Friedel-Crafts Reactions for Carbazole Synthesis
| Lewis Acid | Role | Reaction Type | Reference |
|---|---|---|---|
| AlCl₃, FeCl₃ | Catalyst for acylation/alkylation | Electrophilic Aromatic Substitution | nih.govwikipedia.orgmasterorganicchemistry.com |
| ZnCl₂ | Catalyst for cyclization | Intramolecular FC Cyclization | nih.gov |
Annulation Reactions for Highly Substituted Carbazole Derivatives
Annulation reactions, particularly [4+2] cycloadditions, are highly effective for building the carbazole framework from simpler precursors like indoles. nih.gov These methods often offer high regioselectivity and tolerance for a wide range of functional groups. acs.orgacs.org
Several catalytic systems have been developed to promote these transformations:
Iodine-Catalyzed [4+2] Annulation: This method uses a catalytic amount of iodine to react β-formyl ketones with indoles, providing a regioselective route to diphenyl-substituted carbazoles. acs.org
Metal-Free [2+2+2] Annulation: Ammonium iodide (NH₄I) can promote a formal [2+2+2] annulation of indoles, ketones, and nitroolefins, assembling a diverse array of carbazole products with high regioselectivity. acs.org
Rhodium-Catalyzed [5+1] Annulation: Rh(III) catalysts can be used for the annulation of 2-arylindoles with α-diazo carbonyl compounds to produce benzo[a]carbazoles. This method cleverly uses the indole's NH unit as a directing group for intramolecular C-H functionalization. rsc.org
Lewis Acid-Enabled Cascade Annulations: Lewis acids like Zn(OTf)₂ and FeCl₂ can catalyze the annulation of substituted indoles with arenes or dialdehydes to form complex, fused carbazole derivatives in good yields. nih.gov These reactions proceed through a domino sequence of bond-forming events, including additions, intramolecular cyclizations, and aromatization. nih.gov
These advanced annulation strategies provide powerful and flexible pathways to highly substituted carbazoles, which are valuable intermediates in materials science and medicinal chemistry. nih.gov
Strategic Derivatization of 9H-Carbazole, 9-acetyl-3-methyl-
The chemical scaffold of 9H-Carbazole, 9-acetyl-3-methyl- serves as a versatile platform for the synthesis of a wide array of functional organic materials. The strategic derivatization of this compound is primarily focused on three key areas: manipulation of the N-acetyl group, further functionalization of the electron-rich carbazole core, and the introduction of moieties suitable for polymerization. These modifications are crucial for tuning the molecule's electronic, optical, and physical properties for applications in materials science, particularly for the development of polymers with tailored characteristics.
Modification of the Acetyl Group
The 9-acetyl group in 9H-Carbazole, 9-acetyl-3-methyl- primarily functions as a protecting group for the nitrogen atom. Its modification, most commonly through removal (deacetylation), is a critical step that unmasks the reactive N-H bond of the carbazole heterocycle. This allows for subsequent N-alkylation or N-arylation reactions.
Deacetylation to Regenerate the N-H Moiety: The hydrolysis of the N-acetyl amide bond is a key transformation. While classic methods involve harsh acidic or basic conditions that can compromise other functional groups, milder protocols have been developed. A notable method involves alkaline hydrolysis in predominantly non-aqueous conditions, which can efficiently cleave tertiary amides. arkat-usa.orgresearchgate.net This transformation yields 3-methyl-9H-carbazole, a pivotal intermediate for further synthesis.
Once the N-H group is free, it can be functionalized in various ways. A common strategy, particularly in the synthesis of soluble polymers, is N-alkylation. This is typically achieved by reacting the deprotected carbazole with an alkyl halide (e.g., octyl bromide) in the presence of a base. epstem.net This enhances the solubility of the resulting monomers and polymers in common organic solvents, which is essential for their processing and application.
Further Functionalization of the Carbazole Core
The carbazole ring system is electron-rich and susceptible to electrophilic aromatic substitution. In 9H-Carbazole, 9-acetyl-3-methyl-, the existing methyl group at the C-3 position, along with the powerful directing effect of the nitrogen atom, activates the aromatic rings and directs incoming electrophiles preferentially to the C-6 position. This regioselectivity is fundamental to creating well-defined structures for advanced materials.
Electrophilic Aromatic Substitution: Key reactions for functionalizing the carbazole core include Friedel-Crafts acylation, nitration, and halogenation.
Friedel-Crafts Acylation: This reaction introduces an additional acyl group onto the carbazole ring, typically at the C-6 position, using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.comchemguide.co.uk This leads to products such as 3,6-diacetyl-9-methylcarbazole, creating a more complex and potentially more electronically active structure.
Nitration: Treatment with nitric acid in a solvent like glacial acetic acid can introduce a nitro group at the C-6 position. iosrjournals.org The resulting 9-acetyl-3-methyl-6-nitro-9H-carbazole can be a precursor for amines via reduction, which are valuable building blocks for dyes and polymers.
Halogenation: Halogens, particularly bromine, can be selectively introduced at the C-6 position using reagents like N-Bromosuccinimide (NBS). epstem.net This reaction produces 9-acetyl-6-bromo-3-methyl-9H-carbazole, a crucial intermediate for cross-coupling reactions.
| Reaction | Reagent(s) | Typical Position of Substitution | Product Type | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | C-6 | 6-Acyl-3-methylcarbazole derivative | chemguide.co.uk |
| Nitration | HNO₃, Acetic Acid | C-6 | 3-Methyl-6-nitrocarbazole derivative | iosrjournals.org |
| Halogenation | N-Bromosuccinimide (NBS) | C-6 | 6-Bromo-3-methylcarbazole derivative | epstem.net |
Polymerization-Oriented Functionalization
A major focus of carbazole chemistry is the synthesis of polymers for electronic and optoelectronic applications. 9H-Carbazole, 9-acetyl-3-methyl- is a starting point for creating monomers that can be linked into polymeric chains through various mechanisms. The goal is to create a conjugated system along the polymer backbone or to attach the carbazole moiety as a pendant group.
Synthesis of Monomers for Condensation Polymerization: The most common strategy for creating conjugated polycarbazoles involves transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura polymerization. nih.govresearchgate.netacs.org This requires the synthesis of bifunctional monomers. Starting from 3-methyl-9H-carbazole (obtained after deacetylation), a typical route involves:
Halogenation: Introduction of bromine atoms at the 3- and 6-positions.
N-Alkylation: Addition of a solubilizing alkyl chain (e.g., octyl, 2-ethylhexyl) to the nitrogen atom.
Borylation: Conversion of one of the bromo groups into a boronic acid or boronic ester, creating an AB-type monomer.
Alternatively, two different carbazole monomers, one di-halogenated (AA-type) and one di-borylated (BB-type), can be co-polymerized. These methods produce well-defined poly(3,6-carbazole)s with extended π-conjugation, which is essential for charge transport. researchgate.net Direct arylation polymerization (DArP) has also emerged as a powerful alternative to traditional cross-coupling methods. rsc.org
Electrochemical Polymerization: Carbazole derivatives can be directly polymerized on a conductive substrate through anodic oxidation. researchgate.netfrontiersin.org In this process, a potential is applied to a solution containing the monomer, leading to the formation of radical cations that couple, typically at the 3- and 6-positions, to form a polymer film on the electrode surface. mdpi.commdpi.com The electronic properties of the monomer, influenced by substituents like the methyl group, affect the oxidation potential and the properties of the resulting polymer film. rsc.org
Synthesis of Vinyl Monomers: An alternative approach is to create a non-conjugated polymer backbone with pendant carbazole units. This is achieved by synthesizing N-vinylcarbazole monomers. Following deacetylation of 9H-Carbazole, 9-acetyl-3-methyl-, the resulting 3-methyl-9H-carbazole can be vinylated at the nitrogen position. nih.govresearchgate.net Iridium-catalyzed vinyl transfer from vinyl acetate is an efficient method for this transformation. nih.gov The resulting 3-methyl-9-vinyl-9H-carbazole can then undergo cationic or radical polymerization to yield poly(N-vinylcarbazole) derivatives.
| Polymerization Strategy | Key Monomer Type | Common Method | Resulting Polymer Structure | Reference |
|---|---|---|---|---|
| Cross-Coupling Polymerization | 3,6-Dihalogenated or 3,6-Diborylated Carbazoles | Suzuki-Miyaura, DArP | Conjugated (e.g., Poly(3,6-carbazole)) | nih.govrsc.org |
| Electrochemical Polymerization | Substituted Carbazoles | Anodic Oxidation | Conjugated Film on Electrode | researchgate.netfrontiersin.org |
| Vinyl Polymerization | N-Vinylcarbazoles | Cationic or Radical Polymerization | Non-conjugated Backbone with Pendant Carbazoles | nih.gov |
Reaction Mechanisms and Reactivity Profiles of 9h Carbazole, 9 Acetyl 3 Methyl
Mechanistic Studies of Electrophilic Aromatic Substitution on the Carbazole (B46965) Ring System
The carbazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons participates in the aromatic system, activating the ring towards electrophiles. The acetyl group at the 9-position is an electron-withdrawing group, which deactivates the ring to some extent. However, the methyl group at the 3-position is an electron-donating group, which activates the ring, particularly at the positions ortho and para to it (positions 2, 4, and 6).
The regioselectivity of electrophilic substitution is determined by the interplay of these electronic effects and steric hindrance. The most likely positions for electrophilic attack are the 6- and 8-positions, which are para and ortho to the activating methyl group, respectively, and are less sterically hindered than the 2- and 4-positions.
A common example of electrophilic aromatic substitution is the Friedel-Crafts acylation. For instance, the reaction of 9-ethylcarbazole (B1664220) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride results in the formation of 3-acetyl-9-ethylcarbazole. researchgate.netuobaghdad.edu.iq This suggests that similar acylation or other electrophilic substitution reactions on 9-acetyl-3-methyl-9H-carbazole would likely introduce substituents at the 6- or 8-positions.
Investigation of Nucleophilic Reaction Pathways
While the carbazole ring itself is electron-rich and generally unreactive towards nucleophiles, the acetyl group provides a site for nucleophilic attack. The carbonyl carbon of the acetyl group is electrophilic and can be attacked by nucleophiles. This can lead to the cleavage of the acetyl group and regeneration of the N-H bond of the carbazole, or to other transformations of the acetyl group itself.
Furthermore, the carbazole ring can be functionalized to undergo nucleophilic substitution reactions. For example, the presence of a good leaving group, such as a halogen, on the carbazole ring would enable nucleophilic aromatic substitution. While there is no direct information on 9-acetyl-3-methyl-9H-carbazole, studies on related compounds like 3-amino-9-ethylcarbazole (B89807) show that it can undergo nucleophilic displacement reactions. tubitak.gov.tr
Oxidative and Reductive Transformation Mechanisms
Intramolecular Oxidative Radical Cyclization
The mechanism typically involves the generation of a radical, which then attacks an unsaturated part of the molecule, leading to the formation of a new ring. The resulting radical can then be quenched or undergo further reactions. The regiochemistry and stereochemistry of the cyclization are influenced by factors such as the length and flexibility of the linker between the radical and the unsaturated group, as well as the stability of the resulting radical intermediates. Research has shown that manganese(III) acetate (B1210297) can promote the cyclization of alkenes to form γ-lactones. thieme-connect.de
Functional Group Interconversions and Transformation Pathways
The acetyl and methyl groups on 9-acetyl-3-methyl-9H-carbazole can undergo a variety of functional group interconversions. The acetyl group can be hydrolyzed to an N-H group, reduced to an ethyl group, or converted to other functional groups through reactions of the carbonyl group. The methyl group can be oxidized to a carboxylic acid or halogenated.
For example, the acetyl group can be removed by hydrolysis under acidic or basic conditions. The methyl group could potentially be oxidized to a carboxylic acid (9-acetyl-9H-carbazole-3-carboxylic acid) using a strong oxidizing agent. This carboxylic acid derivative could then be further transformed into esters, amides, or other acid derivatives.
Stereochemical and Regiochemical Control in Reactions
Controlling the stereochemistry and regiochemistry of reactions is crucial in organic synthesis. In the case of 9-acetyl-3-methyl-9H-carbazole, the planar nature of the carbazole ring system means that stereochemical control is primarily a concern for reactions occurring at substituent groups or for the formation of new chiral centers.
Regiochemical control in electrophilic substitution reactions is dictated by the electronic and steric effects of the existing substituents, as discussed in section 3.1. For other reactions, such as those involving the functional groups, the inherent reactivity of those groups will determine the regiochemistry. For instance, reactions at the acetyl group will occur at the carbonyl carbon.
Intermolecular Interactions and Supramolecular Assembly Principles
The planar and aromatic nature of the carbazole ring system allows for significant π-π stacking interactions between molecules. researchgate.net These non-covalent interactions can lead to the formation of ordered supramolecular assemblies in the solid state or in solution. researchgate.net The acetyl and methyl groups can also participate in weaker intermolecular interactions, such as van der Waals forces.
Theoretical and Computational Investigations of 9h Carbazole, 9 Acetyl 3 Methyl
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its chemical reactivity, spectroscopic properties, and potential applications. For carbazole (B46965) derivatives, computational methods are invaluable in elucidating the distribution of electrons and the nature of molecular orbitals.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, combining atomic orbitals to form molecular orbitals that span the entire molecule. mdpi.com Of particular importance are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. youtube.com
In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution can be influenced by the nature and position of substituent groups. For instance, in a study on (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, the HOMO was found to be predominantly located on the carbazolone moiety, with the LUMO spread over the benzylidene part. youtube.com The calculated HOMO-LUMO energy gap for this related compound was found to be 4.03 eV. youtube.com It is anticipated that for 9H-Carbazole, 9-acetyl-3-methyl-, the acetyl and methyl groups will subtly modulate the energy levels and spatial distribution of the FMOs. The electron-withdrawing nature of the acetyl group at the 9-position and the electron-donating methyl group at the 3-position would influence the electronic properties.
Table 1: Frontier Molecular Orbital (FMO) Data for a Related Carbazole Derivative
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|
Note: Specific HOMO and LUMO energy values for the example compound were not provided in the source material.
The distribution of electron density within a molecule provides a map of its electrostatic potential, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting intermolecular interactions and sites of chemical reactivity. In carbazole derivatives, the nitrogen atom and the aromatic rings are typically electron-rich.
For 9-ethyl-9H-carbazole-3-carbaldehyde, it was observed that the electron-withdrawing aldehyde group induces a charge-transfer from the nitrogen atom to the benzene (B151609) ring to which it is attached. A similar effect would be expected in 9H-Carbazole, 9-acetyl-3-methyl-, where the acetyl group at the nitrogen atom would influence the charge distribution across the carbazole core. The methyl group at the 3-position, being electron-donating, would likely increase the electron density in its vicinity on the carbazole ring.
Density Functional Theory (DFT) Applications for Molecular Geometry and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can predict the most stable conformation of a molecule by optimizing its geometry to a minimum energy state.
For carbazole derivatives, DFT calculations have been used to predict molecular conformations. In a study of 9-Methyl-3-phenyldiazenyl-9H-carbazole, DFT calculations predicted a completely planar conformation, which differed slightly from the crystal structure, highlighting the influence of crystal packing forces. Similarly, for Methyl 9H-carbazole-9-acetate, the carbazole ring system was found to be essentially planar. It is expected that the carbazole core of 9H-Carbazole, 9-acetyl-3-methyl- would also be largely planar, with the acetyl and methyl groups having specific orientations relative to this plane.
Table 2: Selected Bond Lengths and Angles for a Related Carbazole Derivative from DFT Calculations
| Parameter | Value |
|---|---|
| Methyl 9H-carbazole-9-acetate |
Computational Modeling of Reaction Pathways and Transition States
For example, in the synthesis of related heterocyclic compounds, computational studies can map out the potential energy surface for various reaction steps, such as electrophilic substitution or cyclization reactions. These models can help in understanding the regioselectivity of reactions on the carbazole ring, which is influenced by the electronic effects of the existing substituents.
Simulation of Spectroscopic Properties for Mechanistic Elucidation (e.g., Vibrational, Electronic Transitions)
Computational methods can simulate various types of spectra, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These simulations are invaluable for interpreting experimental data and can aid in the structural elucidation of reaction intermediates and products.
Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra, which correspond to transitions between molecular orbitals. For carbazole-based compounds, these simulations can help to understand the nature of the electronic transitions and how they are affected by substitution. For instance, a class of carbazole end-capped phenylene ethynylene compounds were shown to have intense violet-blue emission, and the emission wavelengths were dependent on the substituents and conjugation length.
Vibrational frequency calculations at the DFT level can predict the positions and intensities of bands in the IR and Raman spectra. These calculated spectra can be compared with experimental spectra to confirm the structure of a synthesized compound.
Electrochemistry and Redox Potential Calculations
The electrochemical behavior of carbazole derivatives is of significant interest, particularly for applications in organic electronics. Computational methods can be used to calculate redox potentials, providing insight into the ease with which a molecule can be oxidized or reduced. The oxidation of many carbazole derivatives is known to be influenced by the substituents on the carbazole ring. youtube.com
Table 3: Electrochemical Properties of Various Carbazole Derivatives
| Compound | Oxidation Potential (V vs. reference electrode) | Notes |
|---|---|---|
| Carbazole | 1.16 | Irreversible oxidation youtube.com |
| 9-Methylcarbazole | 1.10 | Leads to 3,3′-Bicarbazyl youtube.com |
| 3-Nitro-9-ethylcarbazole | 1.46 | Forms 6,6′-Bicarbazyl youtube.com |
The reference electrode and specific experimental conditions can vary between studies.
Applications in Advanced Materials Science and Sensor Development
Integration in Organic Electronic Materials
The carbazole (B46965) nucleus is renowned for its electron-donating nature and high thermal stability, making it a privileged scaffold for materials used in organic electronics. Carbazole-based compounds are widely employed as host materials, hole-transporting layers, and emitters in organic light-emitting diodes (OLEDs) and as donor materials in organic photovoltaics (OPVs).
In OLEDs, the primary role of carbazole derivatives is often as a host material for phosphorescent emitters. To achieve high efficiency, the host material must have a triplet energy level higher than that of the guest emitter to ensure effective energy transfer. The rigid, planar structure of the carbazole unit contributes to high triplet energies. nih.gov The substitution pattern on the carbazole ring can be tailored to tune the electronic properties and enhance device performance. For instance, linking carbazole units can create materials with high glass transition temperatures, leading to morphologically stable thin films essential for device longevity.
The electron-donating carbazole core serves as an excellent hole-transporting moiety. mdpi.com In the structure of 9H-Carbazole, 9-acetyl-3-methyl-, the carbazole part would be responsible for hole transport, while the electron-withdrawing acetyl group at the 9-position could modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for matching the energy levels of adjacent layers in an OLED stack, thereby facilitating efficient charge injection and transport, which ultimately improves device efficiency and brightness. Multifunctional materials based on carbazole have been developed that can act as a fluorescent emitter and a host material simultaneously. researchgate.net
In the realm of OPVs, carbazole-based polymers and small molecules are utilized as the electron donor component in the bulk heterojunction active layer. The favorable hole-transporting properties of carbazole help in the efficient extraction of photogenerated holes to the anode. The performance of these devices is highly dependent on the molecular structure, which influences the material's absorption spectrum, energy levels, and morphology in the blend with an electron acceptor.
Charge transport in amorphous organic semiconductor films, typical for OLEDs and OPVs, occurs via a hopping mechanism. In this process, charge carriers (holes or electrons) jump between localized states, which correspond to individual molecules or conjugated segments of a polymer. For carbazole derivatives, which are typically p-type (hole-transporting) materials, the process involves the movement of a positive charge from a neutral carbazole molecule to an adjacent radical cation.
The efficiency of this hopping transport is governed by two main factors: the spatial overlap of the molecular orbitals between adjacent molecules (electronic coupling) and the energetic disorder of the hopping sites. The rigid structure of the carbazole unit is beneficial for creating materials with good charge mobility. The substituents on the carbazole ring play a crucial role. The methyl group at the C-3 position in 9H-Carbazole, 9-acetyl-3-methyl- could influence the molecular packing in the solid state, thereby affecting the intermolecular electronic coupling. The acetyl group at the N-9 position can impact the electronic properties, potentially introducing a degree of bipolarity by stabilizing electron transport, although carbazoles are predominantly known for hole transport. nih.gov Enhancing steric hindrance between donor (carbazole) and acceptor units within a molecule is a known strategy to achieve more twisted structures, which can be beneficial in developing certain types of emitters like those for thermally activated delayed fluorescence (TADF). frontiersin.org
Design and Development of Chemosensory Platforms
The high fluorescence quantum yield and chemical stability of the carbazole scaffold make it an excellent fluorophore for the development of chemosensors. clockss.org By functionalizing the carbazole core with specific receptor units, scientists can design sensors that exhibit a change in their fluorescence properties upon binding with a target analyte.
Fluorescence-based chemosensors operate on two primary principles: fluorescence quenching ("turn-off") and fluorescence enhancement ("turn-on").
Fluorescence Quenching: This occurs when the interaction between the fluorophore (the carbazole derivative) and the analyte leads to a decrease in fluorescence intensity. A common mechanism for this is Photoinduced Electron Transfer (PET). In the absence of the analyte, the fluorophore emits light upon excitation. When the analyte binds to the receptor, it can facilitate the transfer of an electron from the excited fluorophore to the analyte or vice versa, providing a non-radiative pathway for the excited state to relax, thus quenching the fluorescence. For example, a sensor based on 9-ethyl-9H-carbazole showed fluorescence quenching in the presence of Cu²⁺ ions. clockss.org
Fluorescence Enhancement: This "turn-on" response is often highly desirable as it provides a clearer signal against a dark background. A prevalent mechanism is the inhibition of a pre-existing PET process. In the sensor's free state, a quenching group (often the receptor itself) quenches the carbazole fluorescence via PET. Upon binding to the analyte, the receptor's electronic properties are altered in such a way that the PET process is blocked, restoring the fluorescence of the carbazole unit. Another mechanism is Chelation-Enhanced Fluorescence (CHEF), where analyte binding to the receptor forms a rigid complex, which reduces non-radiative decay pathways (e.g., from molecular vibrations) and thus enhances the fluorescence intensity. A novel fluorescent chemosensor based on a 9-benzyl-9H-carbazole derivative was developed to recognize Ce(III) through a significant increase in fluorescence intensity. clockss.orgsemanticscholar.org
The selectivity of a chemosensor is determined by the specific recognition and binding mechanism between the receptor part of the sensor molecule and the target analyte. The sensor is designed to have a binding pocket or functional group that is complementary to the analyte in terms of size, shape, and electronic character.
For the detection of metal ions, common receptor units include polyamines, crown ethers, and nitrogen-containing heterocycles like pyridine (B92270). For instance, a carbazole-based sensor for Cu²⁺ utilized a di-2-picolylamine (dpa) group as the binding site. clockss.org The nitrogen atoms of the dpa moiety coordinate with the Cu²⁺ ion, forming a stable complex. This interaction triggers the change in the fluorescence signal. Similarly, a sensor for the rare-earth cation Ce³⁺ likely relies on geometric and electronic matching between the ligand and the metal ion, which has a larger ionic radius and an unoccupied 5d orbital. clockss.org The binding stoichiometry, often 1:1 between the sensor and the analyte, can be confirmed using methods like Job's plot analysis. clockss.orgsemanticscholar.org
Carbazole-based fluorescent sensors have demonstrated significant potential for the sensitive and selective detection of various environmentally and biologically important metal ions. researchgate.net The ability to modify the carbazole structure at multiple positions allows for the creation of tailored receptors for specific ions.
Research on various carbazole derivatives has shown successful detection of ions such as Cu²⁺, Hg²⁺, and Ce³⁺. clockss.orgclockss.orgnih.gov The detection is typically monitored by observing the change in the fluorescence spectrum upon addition of the metal ion. Key performance metrics for these sensors include selectivity (the ability to detect a specific ion in the presence of other competing ions) and the limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably measured. The table below summarizes the performance of some reported carbazole-based fluorescent chemosensors as examples of the potential capabilities of this class of compounds.
| Carbazole Derivative Type | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| 9-Ethyl-9H-carbazole with di-2-picolylamine | Cu²⁺ | Fluorescence Quenching | Not Specified | clockss.org |
| Ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate | Ce³⁺ | Fluorescence Enhancement | 7.269 × 10⁻⁶ M | clockss.orgsemanticscholar.org |
| Carbazole-based dendritic conjugated polymer | Hg²⁺ | Fluorescence Turn-on | 9.7 × 10⁻⁸ M | nih.gov |
These examples underscore the versatility of the carbazole platform in designing high-performance chemosensors. The specific compound 9H-Carbazole, 9-acetyl-3-methyl-, with its functionalizable core, represents a promising candidate for the future development of novel sensors for metal ion detection.
Detection of Metal Ions
Selective Detection of Ferric Ions (Fe³⁺)
Although no specific studies on the use of 9H-Carbazole, 9-acetyl-3-methyl- for Fe³⁺ detection were found, other carbazole-based sensors have demonstrated this capability. For instance, a thieno[2,3-a]carbazole-based probe has been shown to colorimetrically detect Fe³⁺ ions. The interaction between the Fe³⁺ ion and the sensor molecule typically leads to fluorescence quenching or a color change, enabling quantitative detection.
Selective Detection of Copper Ions (Cu²⁺)
The detection of copper ions is a significant area of research due to their biological and environmental importance. Several carbazole derivatives have been developed as fluorescent sensors for Cu²⁺. For example, a novel phenyl-carbazole-based fluorescent sensor (PCBP) with aggregation-induced emission (AIE) properties has been synthesized for the selective detection of Cu²⁺. nih.gov This sensor exhibits a "turn-off" fluorescence response in the presence of Cu²⁺. Another study reports a new carbazole-based fluorescence sensor that can selectively detect copper(II) ions in an aqueous solution with high selectivity, forming a 1:1 complex and showing fluorescence quenching. clockss.org
Below is a table summarizing the performance of a representative carbazole-based sensor for Cu²⁺ detection.
| Sensor | Analyte | Detection Limit | Response |
| Phenyl-carbazole-based sensor (PCBP) | Cu²⁺ | 1.1 x 10⁻⁹ mol·L⁻¹ | Fluorescence quenching nih.gov |
| 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine | Cu²⁺ | Not Specified | Fluorescence quenching clockss.org |
Selective Detection of Mercury Ions (Hg²⁺)
Carbazole-based sensors have also been developed for the detection of highly toxic mercury ions. An aggregation-induced emission (AIE) "turn-on" fluorescent sensor based on carbazole has been reported for the detection of mercury ions in aqueous solutions. mdpi.com The sensor's fluorescence is initially quenched by iodine, and the subsequent addition of Hg²⁺ restores the fluorescence, with the intensity being proportional to the mercury ion concentration. mdpi.com
Sensing of Small Organic Molecules
The carbazole framework can be functionalized to create sensors for small organic molecules. For instance, pyridazine–carbazole based fluorescent probes have been designed for the detection of volatile acids like trifluoroacetic acid (TFA). elsevierpure.com The protonation of the pyridazine unit by the acid leads to a change in the photophysical properties of the molecule, enabling detection. elsevierpure.com
Multifunctional Sensing Approaches
A single carbazole-based probe can be designed to detect multiple analytes. A thieno[2,3-a]carbazole-based probe has been developed for the colorimetric detection of Fe³⁺, Cu²⁺, and Hg²⁺, and it also functions as a fluorescent sensor for Cu²⁺. This multifunctional capability is advantageous for developing comprehensive sensing platforms.
Application in Polymer Chemistry and Conjugated Systems
Carbazole and its derivatives are valuable monomers in the synthesis of functional polymers and conjugated systems. These polymers often exhibit interesting electronic and photophysical properties, making them suitable for applications in organic electronics.
Role as Monomer or Building Block in Functional Polymers
Carbazole-containing monomers can be polymerized to create a variety of functional polymers. For example, the synthesis and characterization of a novel carbazole-based monomer, 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-9H-carbazole (BHMCZ), and its copolymerization with ethylene have been reported. researchgate.net The resulting copolymers can have applications in various fields. Poly(N-vinylcarbazole) (PVK) is a well-known commercial polymer derived from a carbazole monomer and is used in organic light-emitting diodes (OLEDs) and as a photoconductive material. mdpi.com The introduction of acetyl and methyl groups on the carbazole ring, as in 9H-Carbazole, 9-acetyl-3-methyl-, could be used to synthesize new polymers with tailored properties.
Optoelectronic Properties of Derived Polymeric Materials
The optoelectronic properties of polymers are crucial for their application in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. For polymers derived from carbazole monomers, these properties are intrinsically linked to the molecular structure of the repeating unit. The introduction of acetyl and methyl groups at the 9- and 3-positions of the carbazole ring, as in 9H-Carbazole, 9-acetyl-3-methyl-, would be expected to influence the electronic characteristics of the resulting polymer.
Typically, research in this area would involve the synthesis of polymers through various polymerization techniques, followed by a thorough characterization of their optoelectronic properties. Key parameters that would be investigated include:
Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels determine the charge injection and transport capabilities of the material. These are often measured using techniques like cyclic voltammetry.
Band Gap: The energy difference between the HOMO and LUMO levels, which dictates the wavelengths of light the material can absorb and emit.
Charge Carrier Mobility: The efficiency with which electrons and holes can move through the polymer, a critical factor for the performance of electronic devices.
However, a comprehensive search of scientific databases and literature reveals a lack of specific studies on polymers derived from 9H-Carbazole, 9-acetyl-3-methyl-. Consequently, no experimental data on the optoelectronic properties of such materials can be presented.
Photoactive Materials and Photophysical Properties
The photophysical properties of a compound describe its interaction with light, including absorption, emission (fluorescence and phosphorescence), and energy transfer processes. Carbazole derivatives are widely explored as photoactive materials due to their characteristic electronic transitions and high quantum yields of fluorescence.
The investigation of the photophysical properties of 9H-Carbazole, 9-acetyl-3-methyl- would typically involve the following measurements:
UV-Visible Absorption Spectroscopy: To determine the wavelengths of light the molecule absorbs.
Photoluminescence Spectroscopy: To measure the emission spectrum, quantum yield, and lifetime of the excited state.
Solvatochromism: Studying the effect of solvent polarity on the absorption and emission spectra to understand the nature of the electronic transitions.
These properties are fundamental to the design of materials for applications such as fluorescent probes, organic scintillators, and the emissive layer in OLEDs. The acetyl group, being an electron-withdrawing group, and the methyl group, an electron-donating group, would likely have a significant impact on the photophysical behavior of the carbazole core.
Unfortunately, specific research detailing the photophysical properties of 9H-Carbazole, 9-acetyl-3-methyl- is not available in the reviewed literature. While studies on closely related compounds, such as 3-acetyl-9-ethyl-carbazole, have been conducted, they have primarily focused on their synthesis and biological applications rather than their potential as photoactive materials. Therefore, a detailed data table on the photophysical properties of the subject compound cannot be compiled.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability
The traditional synthesis of N-acetylcarbazoles often involves multi-step procedures that may lack efficiency and generate considerable waste. A primary future research direction lies in the development of novel synthetic routes with improved atom economy and sustainability. This includes exploring one-pot reactions and catalytic methods that minimize byproducts and reduce energy consumption.
A promising approach involves the direct C-H/N-H annulation of appropriately substituted anilines and acetylenic compounds, catalyzed by transition metals like rhodium or ruthenium. This method could provide a more direct and atom-economical route to the carbazole (B46965) core, which can then be selectively acetylated. Furthermore, investigating enzymatic catalysis or biocatalysis presents a green alternative for the synthesis of 9H-Carbazole, 9-acetyl-3-methyl-, potentially offering high selectivity and milder reaction conditions. Research into flow chemistry for the continuous production of this compound could also enhance safety, efficiency, and scalability.
Advanced Spectroscopic Characterization for Deeper Mechanistic Insights
While standard spectroscopic techniques provide basic structural confirmation, a deeper understanding of the electronic and photophysical properties of 9H-Carbazole, 9-acetyl-3-methyl- requires advanced characterization methods. Future studies should employ techniques such as femtosecond transient absorption spectroscopy to probe the excited-state dynamics and deactivation pathways. This is crucial for understanding its potential in optoelectronic applications.
Two-dimensional NMR techniques, such as HSQC and HMBC, can offer unambiguous assignment of all proton and carbon signals, which is particularly important for confirming regioselectivity in synthetic routes. Furthermore, solid-state NMR and X-ray crystallography studies would provide valuable insights into the molecule's packing and intermolecular interactions in the solid state, which are critical for predicting and tuning the properties of resulting materials.
Development of Next-Generation Carbazole-Based Materials with Tailored Properties
The carbazole unit is a well-known building block for functional organic materials due to its charge-transporting and luminescent properties. The introduction of the 3-methyl and 9-acetyl groups can modulate these properties. Future research should focus on the synthesis of polymers and dendrimers incorporating the 9H-Carbazole, 9-acetyl-3-methyl- moiety. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters.
The development of thermally activated delayed fluorescence (TADF) materials based on this carbazole derivative is another exciting avenue. By carefully designing donor-acceptor structures incorporating 9H-Carbazole, 9-acetyl-3-methyl-, it may be possible to achieve a small singlet-triplet energy gap, leading to efficient harvesting of triplet excitons and high-efficiency OLEDs.
Integration of 9H-Carbazole, 9-acetyl-3-methyl- into Hybrid Organic-Inorganic Systems
The creation of hybrid materials that combine the properties of organic molecules with inorganic frameworks offers a pathway to novel functionalities. Future work should explore the integration of 9H-Carbazole, 9-acetyl-3-methyl- into various inorganic systems. For instance, its incorporation into metal-organic frameworks (MOFs) could lead to materials with enhanced porosity and functionality for applications in gas storage, separation, and catalysis.
Theoretical Predictions for Undiscovered Reactivity and Applications
Computational chemistry and theoretical modeling are powerful tools for predicting the properties and reactivity of molecules before their synthesis and testing. Future theoretical studies on 9H-Carbazole, 9-acetyl-3-methyl- should employ density functional theory (DFT) and time-dependent DFT (TD-DFT) to predict its electronic structure, absorption and emission spectra, and charge transport properties.
These calculations can guide the design of new molecules with optimized properties for specific applications. For example, theoretical modeling could be used to screen for potential new reactions, predict the most likely sites for electrophilic or nucleophilic attack, and estimate the energy barriers for different reaction pathways. This predictive power can accelerate the discovery of new applications and the development of more efficient synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
